METHYL 5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE
Overview
Description
METHYL 5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran core, which is known for its diverse biological activities, and is further functionalized with bromine, diethoxyphenyl, and acetamido groups.
Preparation Methods
The synthesis of METHYL 5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Bromination: Introduction of the bromine atom into the benzofuran ring.
Acetylation: Formation of the acetamido group through acetylation reactions.
Esterification: Formation of the carboxylate ester group.
Ethoxylation: Introduction of ethoxy groups into the phenyl ring.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
METHYL 5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
METHYL 5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of METHYL 5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
METHYL 5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE can be compared with similar compounds such as:
Methyl 5-bromo-2-methoxypyridine-3-carboxylate: Another brominated ester with different functional groups.
Methyl 3-bromo-4-methoxybenzoate: A compound with a similar ester group but different aromatic substitution pattern.
3-Bromo-5-methoxypyridine: A simpler brominated aromatic compound with potential for similar reactions.
Properties
IUPAC Name |
methyl 5-bromo-3-[[2-(3,4-diethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO6/c1-4-28-17-8-6-13(10-18(17)29-5-2)11-19(25)24-20-15-12-14(23)7-9-16(15)30-21(20)22(26)27-3/h6-10,12H,4-5,11H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOFJUDXGPQSDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)OC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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